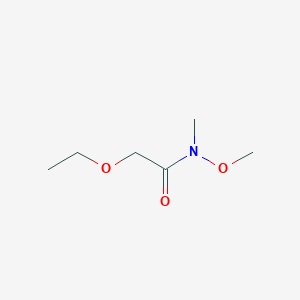

2-ethoxy-N-methoxy-N-methylacetamide

Description

Contextualization within Weinreb Amide Chemistry and Significance

2-ethoxy-N-methoxy-N-methylacetamide belongs to the broader class of N-methoxy-N-methylamides, more commonly referred to as Weinreb amides. chemicalbook.comsigmaaldrich.comunito.it The significance of Weinreb amides in organic chemistry stems from their ability to react with organometallic reagents, such as Grignard reagents or organolithium species, to furnish ketones in high yields. chemicalbook.comrsc.orgwikipedia.org This reactivity is in stark contrast to that of other acylating agents like esters or acid chlorides, which are prone to over-addition of the organometallic nucleophile to yield tertiary alcohols. wikipedia.org

The key to the controlled reactivity of Weinreb amides lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. nih.govyoutube.com This intermediate is stable enough to prevent the collapse of the carbonyl group and subsequent second addition of the nucleophile at low temperatures. youtube.com Upon acidic workup, this intermediate readily hydrolyzes to afford the corresponding ketone. This unique feature has made Weinreb amides indispensable tools in the synthesis of a wide array of natural products and pharmaceutical agents. wikipedia.orgnbinno.com The general synthetic utility of Weinreb amides is well-documented, with numerous methods available for their preparation from carboxylic acids, acid chlorides, and esters. chemicalbook.comsigmaaldrich.comunito.it

While the parent compound, N-methoxy-N-methylacetamide, is a well-studied and commercially available reagent, the introduction of a 2-ethoxy group in this compound suggests a tailored reagent with potentially distinct physical properties and reactivity, although specific research on this particular derivative is not widely published.

Overview of the Chemical Structure and its Relevance to Reactivity

The molecular structure of this compound is characterized by a central acetamide (B32628) core. The nitrogen atom is substituted with both a methoxy (B1213986) (-OCH3) and a methyl (-CH3) group, which is the defining feature of a Weinreb amide. Additionally, the acetyl group is substituted at the C2 position with an ethoxy group (-OCH2CH3).

The N-methoxy-N-methylamide functionality is directly responsible for the characteristic reactivity of the molecule, enabling the controlled formation of ketones. The presence of the oxygen atom in the N-methoxy group is crucial for the formation of the stable chelated intermediate with the metal of the organometallic reagent.

The 2-ethoxy group, an electron-donating group, is expected to influence the electrophilicity of the carbonyl carbon. This may have subtle effects on the reaction rates with nucleophiles when compared to the unsubstituted N-methoxy-N-methylacetamide. The specific impact of the 2-ethoxy substituent on the reactivity and physical properties, such as solubility and chromatographic behavior, would be a subject of empirical investigation in a research setting.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C6H13NO3 |

| Parent Class | Weinreb Amide |

Detailed Research Findings

Specific, peer-reviewed research articles focusing solely on this compound are not prevalent in the public domain. However, extensive research exists for the overarching class of Weinreb amides. For instance, the reaction of Weinreb amides with various organometallic reagents is a cornerstone of modern organic synthesis, allowing for the chemoselective formation of ketones from a diverse range of substrates. rsc.org Furthermore, Weinreb amides have been employed in non-traditional transformations, such as in Wittig reactions to generate ketones, showcasing their versatility. The reactivity of the parent N-methoxy-N-methylacetamide has been documented with strongly basic and nucleophilic enolate anions. medchemexpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4-10-5-6(8)7(2)9-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKQMKDLAOTNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy N Methoxy N Methylacetamide and Its Derivatives

Direct Synthesis Approaches to the Core Structure

The most straightforward methods for constructing 2-ethoxy-N-methoxy-N-methylacetamide involve the formation of the amide bond from a carboxylic acid precursor.

Amidification Reactions Utilizing Substituted Acetic Acid Precursors with N,O-Dimethylhydroxylamine

The classic approach to synthesizing Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine, typically used as its hydrochloride salt for stability and ease of handling. wikipedia.orgunito.it For the synthesis of this compound, the precursor is 2-ethoxyacetic acid.

This transformation requires the activation of the carboxylic acid's carboxyl group to facilitate the nucleophilic attack by the amine. A wide array of peptide coupling reagents can be employed for this purpose. wikipedia.org Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. wikipedia.org The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) to neutralize the hydrochloride salt and the acid formed during the reaction.

A representative procedure involves dissolving 2-ethoxyacetic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in DMF, followed by the addition of NMM and EDC. The mixture is stirred at ambient temperature until completion. Workup typically involves an aqueous wash to remove the water-soluble byproducts, followed by extraction and chromatographic purification to yield the desired this compound.

Table 1: Common Coupling Reagents for Weinreb Amide Synthesis

| Coupling Reagent System | Base | Solvent | General Yields |

| EDC/HOBt | NMM/TEA | DMF/DCM | Good to Excellent |

| DCC/HOBt | NMM/TEA | DCM | Good to Excellent |

| HATU/HOAt | DIPEA | DMF | High to Excellent |

| PCl₃ | - | Toluene (B28343) | Excellent |

| P[N(CH₃)(OCH₃)]₃ | - | Toluene | >90% organic-chemistry.orgacs.org |

One-Pot Strategies for Amide Formation from Carboxylic Acids

To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic strategies have been developed. These methods combine the activation and amidation steps into a single procedural operation.

One highly effective one-pot method utilizes phosphorus-based reagents. For example, treating a carboxylic acid directly with phosphorus trichloride (B1173362) (PCl₃) and N,O-dimethylhydroxylamine hydrochloride in a solvent like toluene at elevated temperatures can produce the corresponding Weinreb amide in excellent yields. organic-chemistry.org This method avoids the need for a separate base and simplifies the reaction setup.

An even more advanced reagent, tris(N-methoxy-N-methylamino)phosphine (P[N(CH₃)(OCH₃)]₃), has been developed for the direct conversion of carboxylic acids to Weinreb amides. organic-chemistry.orgacs.org Heating the carboxylic acid with this reagent, typically in toluene, provides the desired amide in high yields, even for sterically hindered substrates. organic-chemistry.orgacs.org This approach is notable for its mild conditions and high efficiency, with reported yields often exceeding 90%. acs.org

Synthesis via Functional Group Interconversions on N-Methoxy-N-methylacetamide Scaffolds

An alternative to direct amide formation is the modification of a pre-existing N-methoxy-N-methylacetamide framework. These routes involve introducing the ethoxy group at the alpha-carbon position.

Introduction of the Ethoxy Group at the Alpha-Carbon Position

Introducing an ethoxy group directly onto the α-carbon of N-methoxy-N-methylacetamide is a challenging transformation that requires reversing the normal polarity of the α-carbon, a concept known as umpolung. acs.org

Advanced electrochemical methods offer a potential route. The anodic oxidation of amides in an alcohol solvent can lead to α-alkoxylation. acs.orgresearchgate.net In the context of synthesizing this compound, this would involve the electrochemical oxidation of N-methoxy-N-methylacetamide in ethanol (B145695). This process generates an N-acyliminium ion intermediate which is then trapped by the ethanol solvent to form the α-ethoxy amide. acs.org This method is powerful but requires specialized equipment and careful control of reaction conditions.

Another complex but potential strategy involves a Pummerer-type rearrangement. wikipedia.org This reaction typically involves the rearrangement of a sulfoxide (B87167) in the presence of an anhydride (B1165640). A modified Pummerer reaction could be envisioned where an α-sulfinyl-N-methoxy-N-methylacetamide is activated and subsequently trapped by ethanol, though this is a non-trivial synthetic sequence.

Derivatization from Haloacetamide Intermediates

A more conventional and widely applicable functional group interconversion strategy begins with an α-haloacetamide intermediate, such as 2-chloro-N-methoxy-N-methylacetamide. This intermediate can be readily synthesized from the reaction of 2-chloroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.

The synthesis of this compound is then achieved via a nucleophilic substitution reaction, analogous to a Williamson ether synthesis. The haloacetamide is treated with sodium ethoxide (NaOEt) in a suitable solvent, typically ethanol. The ethoxide ion acts as a nucleophile, displacing the chloride at the α-carbon to form the desired ethoxy-substituted product.

Reaction Scheme: Cl-CH₂-C(=O)N(OCH₃)CH₃ + NaOCH₂CH₃ → CH₃CH₂O-CH₂-C(=O)N(OCH₃)CH₃ + NaCl

It is important to control the reaction temperature, as elimination reactions can compete with substitution, potentially leading to the formation of N-methoxy-N-methyl-2-propenamide as a byproduct.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters.

For direct amidification approaches (Section 2.1), the choice of coupling reagent and solvent is critical. While standard reagents like EDC/HOBt are effective, more modern phosphonium- or uronium-based reagents like HATU can offer faster reaction times and higher yields, although at a greater cost. unito.it The one-pot method using P[N(CH₃)(OCH₃)]₃ in toluene has been shown to be particularly high-yielding. organic-chemistry.orgacs.org Purification often involves aqueous workups to remove water-soluble byproducts, followed by column chromatography on silica (B1680970) gel to isolate the final product. orgsyn.org

In the derivatization from haloacetamide intermediates (Section 2.2.2), controlling the reaction conditions is key to favoring the desired substitution over elimination. Using ethanol as the solvent favors the formation of sodium ethoxide and provides a medium for the reaction. Lowering the reaction temperature can help minimize the rate of the competing elimination reaction.

For all synthetic routes, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products. Final product purity is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 2: Summary of Synthetic Route Considerations

| Synthetic Route | Key Precursors | Key Reagents | Advantages | Key Optimization Factors |

| Direct Amidification | 2-Ethoxyacetic acid, N,O-Dimethylhydroxylamine HCl | Coupling agents (EDC, HATU, PCl₃) | Convergent, well-established | Choice of coupling reagent and solvent, temperature control |

| One-Pot Amidification | 2-Ethoxyacetic acid, N,O-Dimethylhydroxylamine HCl | P[N(CH₃)(OCH₃)]₃ | High efficiency, simple procedure | Temperature, reaction time |

| Derivatization | 2-Chloro-N-methoxy-N-methylacetamide | Sodium ethoxide | Utilizes simple starting materials | Temperature control to minimize elimination |

| α-Alkoxylation | N-Methoxy-N-methylacetamide | - (Electrochemical) | Direct C-H functionalization | Current density, electrolyte, solvent |

Catalytic Systems and Their Mechanistic Roles in Synthesis

The formation of the amide bond in this compound, a specialized Weinreb amide, is a critical transformation that has benefited significantly from the development of advanced catalytic systems. These catalysts offer milder reaction conditions, improved efficiency, and a reduction in waste compared to traditional stoichiometric coupling reagents. The primary approach involves the direct dehydrative amidation of ethoxyacetic acid with N,O-dimethylhydroxylamine.

Key catalytic systems developed for this and related Weinreb amide syntheses predominantly feature organoboron compounds. These catalysts have demonstrated particular efficacy in activating carboxylic acids for amidation, even with less nucleophilic amines like N,O-dimethylhydroxylamine.

Boronic Acid Catalysis

A significant advancement in Weinreb amide synthesis is the use of arylboronic acids as catalysts. These systems promote the direct condensation of a carboxylic acid and an amine, with water as the only byproduct, making it an environmentally benign process. catalyticamidation.info For the synthesis of molecules like this compound, an ortho-iodo-substituted phenylboronic acid, such as 5-methoxy-2-iodophenylboronic acid (MIBA), has been shown to be particularly effective. catalyticamidation.info

The proposed catalytic cycle for boronic acid-catalyzed amidation involves several key steps. Initially, the boronic acid reacts with the carboxylic acid (e.g., ethoxyacetic acid) to form an acyloxyboron intermediate. This intermediate is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by the amine (N,O-dimethylhydroxylamine). However, detailed mechanistic studies suggest a more complex pathway, especially for challenging substrates. It is proposed that the activation of the carboxylic acid likely involves the concerted action of at least two boron atoms through the formation of bridged B-X-B units (where X can be an oxygen or another atom). catalyticamidation.info This cooperative action facilitates the dehydration process and subsequent amide bond formation.

Diboronic Acid Anhydride Catalysis

A landmark development was the introduction of diboronic acid anhydride as a catalyst for the direct and efficient synthesis of Weinreb amides from carboxylic acids. rsc.orgrsc.org This method represents the first successful catalytic direct synthesis of these valuable intermediates. rsc.org The reaction proceeds under dehydrative conditions, and because water is the sole byproduct, the resulting Weinreb amide can often be used in subsequent reactions without the need for extensive purification. rsc.org

The proposed mechanism for catalysis by diboronic acid anhydride highlights the unique role of the α-hydroxy group (or in this case, the α-ethoxy group) of the carboxylic acid substrate. The catalyst is believed to engage in a hydroxy-directed amidation. The catalytic process is thought to involve the cooperation of the two boron centers in the diboronic acid anhydride catalyst. researchgate.net This dual action effectively activates the carboxylic acid and facilitates the nucleophilic attack by N,O-dimethylhydroxylamine, leading to the formation of the stable tetrahedral intermediate characteristic of Weinreb amide synthesis. wikipedia.org This intermediate then collapses to yield the final amide product and regenerate the catalyst.

The table below summarizes key findings for relevant catalytic systems applicable to the synthesis of this compound and its derivatives.

| Catalyst System | Substrates | Key Features & Findings | Reference |

| Arylboronic Acids (e.g., MIBA) | Carboxylic Acids, Amines | Catalyzes direct amidation with water as the only byproduct. The ortho-iodo substituent is believed to play a crucial role in accelerating the reaction. | catalyticamidation.info |

| Boronic Acid / DMAPO | Carboxylic Acids, Amines | Cooperative catalysis enhances reaction rates, especially for less reactive substrates. Effective for dehydrative condensation reactions. | tcichemicals.com |

| Diboronic Acid Anhydride | α-Hydroxy Carboxylic Acids, N,O-dimethylhydroxylamine | First successful direct catalytic synthesis of Weinreb amides from carboxylic acids. The reaction is hydroxy-directed, and the only byproduct is water. | rsc.orgrsc.org |

These catalytic methodologies represent a significant step forward in the synthesis of this compound and other Weinreb amides, offering more sustainable and efficient routes compared to classical methods. The mechanistic insights gained from these studies continue to drive the development of even more advanced and selective catalysts.

Chemical Reactivity and Mechanistic Studies of 2 Ethoxy N Methoxy N Methylacetamide

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. libretexts.orgopenstax.org This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. openstax.orgmasterorganicchemistry.com For 2-ethoxy-N-methoxy-N-methylacetamide, the N-methoxy-N-methylamino group serves as the key component in these transformations.

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, exhibits unique reactivity towards potent organometallic nucleophiles such as organolithium and Grignard reagents. wisc.edumychemblog.com Unlike other carboxylic acid derivatives like esters or acid chlorides, which often undergo over-addition to form tertiary alcohols, Weinreb amides facilitate the formation of a stable five-membered chelated intermediate. wisc.eduresearchgate.netorientjchem.org This intermediate is formed by the coordination of the organometallic species with both the carbonyl oxygen and the methoxy (B1213986) oxygen of the amide. wisc.edu This chelate is stable under the reaction conditions and does not collapse until an aqueous workup is performed. mychemblog.com This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would attack the initially formed ketone. wisc.edumychemblog.com

The general mechanism proceeds through a two-step addition-elimination pathway, passing through a tetrahedral intermediate. masterorganicchemistry.com The chelation effect is crucial for the controlled reactivity observed. researchgate.net

A significant synthetic application of the Weinreb amide functionality in this compound is the controlled synthesis of ketones and aldehydes. wisc.eduorientjchem.org Treatment with an excess of a Grignard or organolithium reagent, followed by an acidic workup, cleanly yields a ketone. wisc.edumychemblog.com The reaction is highly efficient, and a wide range of organometallic reagents can be used, providing access to a diverse array of ketone structures. wisc.edu

Similarly, Weinreb amides can be reduced by hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to furnish aldehydes. wisc.eduorganic-chemistry.org The reaction proceeds through a similar stable chelated intermediate which, upon workup, hydrolyzes to the corresponding aldehyde. This method offers a reliable route to aldehydes from a carboxylic acid derivative without over-reduction to the alcohol.

Below is a table summarizing the typical reactions of Weinreb amides with organometallic and hydride reagents to form ketones and aldehydes.

| Reagent Type | Specific Reagent | Product | Typical Yield |

| Organolithium | n-Butyllithium | Ketone | High |

| Grignard Reagent | Phenylmagnesium Bromide | Ketone | High |

This table represents the general reactivity of the Weinreb amide functional group. Yields are typically high but can vary based on the specific substrates and reaction conditions. wisc.edumychemblog.com

Transformations Involving the Alpha-Carbon Functionality

The carbon atom adjacent to the carbonyl group (the alpha-carbon or 2-position) in this compound is activated for certain transformations due to the presence of both the carbonyl group and the ethoxy substituent.

The ethoxy group at the 2-position can potentially act as a leaving group in nucleophilic substitution reactions, although it is generally a poor leaving group. For comparison, analogous compounds like 2-chloro-N-methoxy-N-methylacetamide readily undergo substitution at the alpha-position. sigmaaldrich.com In such halo-substituted Weinreb amides, the halogen is displaced by various nucleophiles to introduce new functionality at the alpha-position. sigmaaldrich.com While direct substitution of the ethoxy group is less common, it could potentially be achieved under specific conditions or by converting the ethoxy group into a better leaving group.

The amide functionality itself is relatively stable to oxidation and reduction under mild conditions. Strong reducing agents like LiAlH₄ will reduce the Weinreb amide to the corresponding aldehyde, as discussed previously. wisc.edu Oxidation of the molecule would likely target other parts of the structure before the amide, depending on the specific oxidant used. The presence of the C-H bond at the alpha-position offers a potential site for oxidation, although this would compete with reactions at the N-methyl and O-methyl groups.

Coupling Reactions and Annulation Strategies

The Weinreb amide functionality within this compound makes it a valuable precursor in various coupling and annulation strategies for the synthesis of more complex molecules.

The ketones formed from the reaction of this compound with organometallic reagents are versatile intermediates. orientjchem.org These ketones can subsequently participate in a wide range of carbon-carbon bond-forming reactions. For instance, they can be used in Wittig reactions to form alkenes or in aldol (B89426) condensations. organic-chemistry.org

Furthermore, the Weinreb amide itself can be directly converted to ketones via nonclassical Wittig reactions, reacting with alkylidenetriphenylphosphoranes. organic-chemistry.org This method avoids the use of highly reactive organometallic reagents and proceeds under milder conditions. organic-chemistry.org The utility of the Weinreb amide moiety in constructing cyclic systems (annulation) is also well-documented, often involving the initial formation of a ketone which then undergoes an intramolecular reaction to form a ring.

| Reaction Type | Reactant | Intermediate/Product | Subsequent Transformation |

| Organometallic Addition | Grignard/Organolithium | Ketone | Aldol, Wittig, etc. |

| Nonclassical Wittig | Alkylidenetriphenylphosphorane | Ketone | Cyclization, further functionalization |

| Reduction | Hydride Reagent | Aldehyde | Grignard addition, oxidation to acid |

Mechanistic Insights into Stereoselectivity and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound are intricately governed by the interplay between the α-ethoxy group and the N-methoxy-N-methylamide, commonly known as a Weinreb amide. The mechanistic underpinnings of this control are largely attributed to the formation of chelated intermediates, which effectively dictate the trajectory of incoming reagents.

A key feature of the Weinreb amide is its ability to form a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. wikipedia.orgorientjchem.org This stability is a consequence of chelation involving the oxygen of the methoxy group on the nitrogen atom. youtube.com In the case of this compound, the presence of the α-ethoxy group provides an additional coordination site, leading to a powerful stereodirecting effect in reactions with organometallic reagents.

In the presence of a Lewis acidic metal cation (e.g., from a Grignard reagent or other organometallic compounds), this compound can form a rigid, five-membered chelate ring. This complex involves the coordination of the metal center to both the α-ethoxy oxygen and the carbonyl oxygen of the amide. This chelation-control model is a well-established principle for explaining the high diastereoselectivity observed in nucleophilic additions to α-alkoxy carbonyl compounds. lookchem.commpg.de

The formation of this rigid chelated intermediate effectively blocks one of the diastereotopic faces of the carbonyl group. Consequently, a nucleophile will preferentially attack from the less sterically hindered face, leading to a high degree of stereoselectivity and the predictable formation of one major diastereomer. mpg.deyoutube.com This principle is particularly effective in additions of various nucleophiles, such as organolithium and Grignard reagents, to α-alkoxy Weinreb amides. researchgate.net

The influence of this chelation extends to regioselectivity as well. The activation of the carbonyl group through coordination with the metal cation enhances its electrophilicity, making it the primary site for nucleophilic attack. The stable chelated tetrahedral intermediate that forms prevents the common problem of "over-addition," where a second equivalent of the nucleophile adds to the newly formed ketone. wikipedia.orgorientjchem.org This ensures that the reaction proceeds with high regioselectivity, yielding the desired ketone as the major product.

The degree of stereoselectivity can be influenced by several factors, including the nature of the nucleophile, the metal cation, and the solvent. For instance, in some cases involving allylmagnesium halides, the simple chelation-control model may not fully account for the observed diastereoselectivity in ethereal solvents, suggesting that other non-chelated pathways might also be operative. lookchem.com However, for a wide range of reactions, the chelation model provides a robust framework for predicting and rationalizing the stereochemical and regiochemical outcomes.

The following table illustrates the typical high diastereoselectivity achieved in nucleophilic addition reactions to chiral α-alkoxy Weinreb amides under chelation-controlled conditions.

| Nucleophile (R-M) | Substrate (α-alkoxy Weinreb amide) | Diastereomeric Ratio (d.r.) |

| MeMgBr | Chiral α-benzyloxy Weinreb amide | >95:5 |

| BuLi | Chiral α-benzyloxy Weinreb amide | >95:5 |

| PhMgBr | Chiral α-methoxy Weinreb amide | 90:10 |

| AllylMgBr | Chiral α-benzyloxy Weinreb amide | 85:15 |

This table presents representative data synthesized from general principles of chelation control in reactions of α-alkoxy Weinreb amides and is for illustrative purposes.

Design and Synthesis of Advanced Derivatives and Analogs

Exploration of α-Substituted 2-ethoxy-N-methoxy-N-methylacetamide Derivatives

The α-carbon of this compound is amenable to substitution, a key strategy for creating diverse analogs. The process typically involves the generation of an enolate followed by its reaction with an electrophile.

The synthesis of α-substituted derivatives generally follows a two-step sequence:

Enolate Formation: The α-protons of the acetamide (B32628) are rendered acidic by the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), quantitatively forms the corresponding enolate. The choice of a strong base is crucial to ensure complete deprotonation and prevent self-condensation. libretexts.org

Alkylation: The resulting enolate, a potent nucleophile, can then be reacted with a variety of alkylating agents. libretexts.org Primary alkyl halides (e.g., iodomethane, ethyl bromide) are effective for introducing simple alkyl chains at the α-position. libretexts.org This SN2 reaction is subject to the usual steric constraints, with primary halides being the most efficient reactants. libretexts.org

A representative reaction scheme for the α-alkylation of this compound is depicted below:

Scheme 1: General route for the α-alkylation of this compound.

The versatility of this approach allows for the introduction of a wide array of functional groups, leading to a library of derivatives with potentially varied physicochemical properties.

Table 1: Examples of α-Substituted this compound Derivatives

| Derivative Name | R-Group | Alkylating Agent |

| 2-ethoxy-2,N-dimethyl-N-methoxyacetamide | -CH₃ | Iodomethane |

| 2-ethoxy-N-methoxy-N-methylbutanamide | -CH₂CH₃ | Iodoethane |

| 2-ethoxy-N-methoxy-N-methyl-3-phenylpropanamide | -CH₂Ph | Benzyl bromide |

This table is generated based on established chemical principles for α-alkylation reactions.

Incorporation of Heterocyclic Moieties (e.g., thiadiazole, furan, pyridine)

The integration of heterocyclic rings into the this compound framework can significantly influence the molecule's biological and chemical properties. This can be achieved by employing strategies that utilize the reactivity of either the core scaffold or a derivatized form.

One common method involves the use of a precursor such as 2-chloro-N-methoxy-N-methylacetamide, which can be synthesized from chloroacetyl chloride and N,O-dimethylhydroxylamine. nbinno.comresearchgate.net This chlorinated intermediate serves as a versatile building block for nucleophilic substitution reactions with heterocyclic thiols or amines. For example, reacting 2-chloro-N-methoxy-N-methylacetamide with a mercapto-substituted heterocycle like 2-mercapto-1,3,4-thiadiazole in the presence of a base would yield a thioether-linked heterocyclic derivative.

Alternatively, a heterocyclic group can be introduced through the acylation of N,O-dimethylhydroxylamine with a heterocyclic acetic acid derivative (e.g., furan-2-acetic acid, pyridine-3-acetic acid). This approach directly incorporates the heterocyclic moiety into the core structure.

Table 2: Proposed Synthetic Routes for Heterocyclic Derivatives

| Target Heterocyclic Derivative | Proposed Synthetic Strategy | Key Reagents |

| 2-((1,3,4-Thiadiazol-2-yl)thio)-N-methoxy-N-methylacetamide | Nucleophilic substitution | 2-Chloro-N-methoxy-N-methylacetamide, 2-Mercapto-1,3,4-thiadiazole, Base |

| 2-(Furan-2-yl)-N-methoxy-N-methylacetamide | Acylation | Furan-2-acetic acid, N,O-Dimethylhydroxylamine, Coupling agent (e.g., DCC) |

| N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide | Acylation | Pyridine-3-acetic acid, N,O-Dimethylhydroxylamine, Coupling agent (e.g., DCC) |

This table outlines plausible synthetic strategies based on known reactions of analogous compounds. researchgate.netresearchgate.net

Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into the this compound structure can be accomplished through several asymmetric synthesis strategies. The development of enantiomerically pure compounds is often crucial for applications where specific stereochemistry is required.

One established method for achieving enantioselectivity is through asymmetric hydrogenation. This typically involves the use of a chiral catalyst, such as an iridium or rhodium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce a prochiral precursor. For instance, a keto-functionalized Weinreb amide could be subjected to asymmetric hydrogenation to yield a chiral hydroxylated derivative with high enantiomeric excess.

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, such as alkylation, to proceed stereoselectively. After the desired chiral center is established, the auxiliary is removed.

Furthermore, kinetic resolution, often enzyme-catalyzed, can be employed to separate a racemic mixture of a chiral derivative. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Structure-Reactivity Relationships in Modified Systems

The structural modifications discussed—α-substitution and the incorporation of heterocyclic moieties—are expected to have a significant impact on the reactivity of the this compound scaffold.

The N-methoxy group plays a key role in modulating the reactivity of the amide. It enhances the nucleophilicity of the amide nitrogen, enabling reactions that are not typically observed with standard amides, such as direct coupling with aldehydes. sciencemadness.org Furthermore, the N-methoxy group can influence the electrophilicity of the carbonyl carbon and participate in chelation, which can affect the outcome of nucleophilic additions. sciencemadness.org

Influence of α-Substituents:

Steric Effects: The size and nature of the α-substituent will sterically hinder the approach of nucleophiles to the carbonyl carbon. Larger substituents will decrease the reaction rate.

Electronic Effects: Electron-withdrawing groups at the α-position will increase the acidity of the remaining α-proton (if any) and can influence the stability of the enolate intermediate.

Influence of Heterocyclic Moieties:

The heterocycle can also introduce new reactive sites into the molecule, offering further opportunities for derivatization.

Understanding these structure-reactivity relationships is essential for the rational design of new derivatives with desired chemical properties and for optimizing synthetic routes.

Spectroscopic Characterization and Conformational Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-ethoxy-N-methoxy-N-methylacetamide, ¹H and ¹³C NMR would provide definitive evidence of its connectivity and insight into its conformational dynamics.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the ethoxy, methoxy (B1213986), and N-methyl groups, as well as the methylene (B1212753) protons adjacent to the ethoxy group.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethoxy) | ~1.2 | Triplet | 3H |

| OCH₂ (ethoxy) | ~3.6 | Quartet | 2H |

| N-CH₂ | ~4.2 | Singlet | 2H |

| N-OCH₃ | ~3.7 | Singlet | 3H |

| N-CH₃ | ~3.2 | Singlet | 3H |

Note: This is a predictive table based on standard chemical shift values and data for analogous compounds.

The presence of the electronegative oxygen atom in the ethoxy group is expected to deshield the adjacent methylene protons (N-CH₂), causing them to appear at a relatively downfield region. The N-methoxy and N-methyl groups are expected to show sharp singlet peaks. chemicalbook.com Rotational isomers (rotamers) around the amide C-N bond are common in amides and could lead to the observation of two distinct sets of signals for the N-methoxy and N-methyl groups at low temperatures, reflecting the restricted rotation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Carbonyl Band Analysis and Conformational Preferences

The most prominent feature in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. For this compound, this band is expected to be a strong absorption. The exact position of the amide I band (primarily C=O stretch) is sensitive to the electronic environment and conformation of the molecule. biorxiv.org In solution, the molecule may exist as an equilibrium of different conformers, which could lead to a broadening of the carbonyl band or the appearance of shoulder peaks. biorxiv.org Studies on the related N-methylacetamide show that the amide I band is a key indicator of conformational changes. biorxiv.org

Assessment of Intermolecular Interactions via Vibrational Shifts

Intermolecular forces, such as hydrogen bonding (if a suitable donor is present in the environment) and dipole-dipole interactions, can be probed using vibrational spectroscopy. While this compound lacks a traditional N-H bond for classical hydrogen bonding, the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors in protic solvents. Such interactions would lead to a shift in the vibrational frequencies of the involved functional groups. For instance, hydrogen bonding to the carbonyl oxygen typically causes a redshift (a shift to lower wavenumber) of the C=O stretching frequency. researchgate.net Analysis of these shifts can provide insights into the solute-solvent interactions.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850-3000 | Medium-Strong |

| C=O stretch (amide I) | 1640-1670 | Strong |

| C-N stretch | 1350-1450 | Medium |

| C-O stretch (ether) | 1050-1150 | Strong |

Note: This is a predictive table based on characteristic group frequencies and data for analogous compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation of Weinreb amides and related structures often proceeds through characteristic pathways. The fragmentation of N-methoxy-N-methylacetamide shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and a significant peak at m/z 61, likely due to the [CH₃N(O)CH₃]⁺ fragment. chemicalbook.comnih.gov

The introduction of the 2-ethoxy group provides additional fragmentation pathways. A common fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. libretexts.org Also, the loss of an ethoxy group or ethene from the molecular ion are plausible fragmentation patterns. bohrium.com

Predicted Key Mass Fragments:

| m/z | Proposed Fragment Structure |

| 147 | [M]⁺ (Molecular Ion) |

| 102 | [M - OCH₂CH₃]⁺ |

| 88 | [M - N(OCH₃)CH₃]⁺ |

| 72 | [M - COCH₂OCH₂CH₃]⁺ |

| 61 | [CH₃N(O)CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This is a predictive table based on known fragmentation patterns of similar functional groups.

The analysis of these fragment ions would be crucial in confirming the structure of this compound and distinguishing it from its isomers. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a fundamental understanding of a molecule's behavior at the atomic and electronic levels. For 2-ethoxy-N-methoxy-N-methylacetamide, these calculations can predict its three-dimensional structure, the distribution of electrons, and its propensity to react in specific ways.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and energy of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(3df, 3pd)), can determine the optimal bond lengths, bond angles, and dihedral angles of this compound. unifesp.br Studies on analogous 2-substituted N-methoxy-N-methylacetamides have demonstrated the utility of DFT in accurately modeling their structures. unifesp.br For these related compounds, calculated geometries have been shown to be in good agreement with experimental data where available.

Below is a table showcasing typical geometric parameters that can be obtained from DFT calculations for a representative amide structure.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-N | 1.37 |

| N-O | 1.41 |

| N-CH₃ | 1.46 |

| C-C | 1.52 |

| C-O (ethoxy) | 1.43 |

| Bond Angles (°) ** | |

| O=C-N | 121.5 |

| C-N-O | 112.0 |

| C-N-CH₃ | 119.0 |

| O-N-CH₃ | 110.0 |

| C-C-N | 115.0 |

| Dihedral Angles (°) ** | |

| O=C-N-O | ~180 (trans) or ~0 (cis) |

| C-C-N-CH₃ | Variable (defines conformers) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for amide structures. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. In amides, the HOMO is often localized on the nitrogen and oxygen atoms, while the LUMO is typically centered on the carbonyl carbon. This distribution suggests that the carbonyl carbon is susceptible to nucleophilic attack, a characteristic reactivity pattern for amides. The HOMO-LUMO gap can also be influenced by the solvent environment. stackexchange.com

| Orbital | Description | Typical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -8.0 to -10.0 |

| LUMO | Lowest Unoccupied Molecular Orbital | 1.0 to 3.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 9.0 to 13.0 |

Note: These energy values are representative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net Regions of positive potential are likely to be found around the hydrogen atoms. The carbonyl carbon, while bonded to the electronegative oxygen, would show a less negative or slightly positive potential, making it a site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. In N-methoxy-N-methylacetamides, a key interaction is the hyperconjugation between the nitrogen lone pair (n(N)) and the antibonding π* orbital of the carbonyl group (π(CO)). unifesp.brresearchgate.net This n(N) → π(CO) interaction is a major contributor to the partial double bond character of the C-N amide bond and the stabilization of the planar or near-planar amide geometry. unifesp.br NBO analysis can also quantify other stabilizing interactions, such as those involving the oxygen of the methoxy (B1213986) group and the carbonyl system. unifesp.brresearchgate.net The pyramidalization at the nitrogen atom, which can influence these interactions, has also been noted in related Weinreb amides. unifesp.br

Conformational Analysis and Energy Landscapes

The amide bond (C-N) in this compound has a significant barrier to rotation due to the delocalization of the nitrogen lone pair into the carbonyl π-system. stackexchange.comrsc.org This restricted rotation leads to the possibility of cis and trans isomers, where the groups attached to the C-N bond are on the same or opposite sides, respectively. For N-methylacetamides, the trans conformer is generally more stable in the gas phase, though the energy difference can be small, and the cis form can be observed in solution. lifechempharma.com

Theoretical studies on related 2-substituted N-methoxy-N-methylacetamides have investigated the conformational preferences, considering rotation around both the amide bond and the C-C bond adjacent to the carbonyl group. unifesp.brresearchgate.net These studies often identify multiple stable conformers, such as cis and gauche forms, with their relative populations being influenced by both intramolecular interactions and the solvent environment. unifesp.brresearchgate.net The rotational barriers around the amide bond in similar molecules have been computationally determined to be in the range of 15-18 kcal/mol. nih.gov

| Isomer/Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Trans Isomer | 0.0 (Reference) | ~15-18 |

| Cis Isomer | ~2-3 | ~15-18 |

| Gauche Conformer | Variable (depends on substituent) | Lower than amide rotation |

Note: The values presented are illustrative based on studies of related amides. The exact energies for this compound would require specific calculations.

Intermolecular Interactions and Solution-Phase Behavior

The behavior of this compound in solution is governed by a complex interplay of intermolecular forces. These interactions dictate its solubility, aggregation, and its role as a solvent or solute. Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, provide a molecular-level understanding of these phenomena. cas.czresearchgate.net

The amide functionality in this compound, while being a tertiary amide and thus lacking an N-H bond for hydrogen bond donation, possesses a carbonyl oxygen that is a potent hydrogen bond acceptor. researchgate.netnih.gov In protic solvents like water or alcohols, this carbonyl oxygen can participate in hydrogen bonding with the solvent's hydroxyl protons. csbsju.edu Molecular dynamics simulations on related simple amides, such as N-methylacetamide (NMA), in aqueous solutions have shown that alkali cations can exhibit a significant affinity for the carbonyl oxygen, mediating interactions with the solvent. cas.cz

This compound is a polar molecule, possessing a significant permanent dipole moment arising from the electronegativity differences between the oxygen, nitrogen, and carbon atoms in the amide and ethoxy groups. nih.gov In solution, these permanent dipoles lead to dipole-dipole interactions with other polar molecules, including other molecules of itself or polar solvent molecules. csbsju.edu These electrostatic interactions are a major contributor to the cohesive energy of the substance in its condensed phases.

Beyond classical dipole-dipole forces, charge transfer interactions can also play a significant role in the solution-phase behavior. mdpi.com These interactions involve the donation of electron density from an electron-rich region of one molecule to an electron-deficient region of another. In the context of this compound, the lone pairs on the oxygen and nitrogen atoms represent electron-rich regions, making the molecule a potential electron donor. Natural Bond Orbital (NBO) analysis on related N-methoxy-N-methylacetamides has shown that orbital interactions, such as the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n(N) -> π*(CO)), are crucial for stabilizing certain conformations. researchgate.net This intramolecular charge delocalization also affects the molecule's ability to engage in intermolecular charge transfer. In mixtures with electron-accepting species, a forward electron density flux from the amide to the acceptor can occur, forming a weak charge-transfer complex. mdpi.com The polarity of the solvent can modulate these interactions by stabilizing or destabilizing the charge-separated states. nih.gov

An Examination of this compound in Chemical Synthesis

The landscape of chemical synthesis is continually evolving, with a constant demand for novel reagents and intermediates that can facilitate the construction of complex molecular structures. Within this context, the Weinreb amide functional group has been a cornerstone for the reliable formation of carbon-carbon bonds. This article focuses on a specific, yet lesser-documented member of this class: this compound. While not as extensively studied as some other Weinreb amides, an analysis of available scientific literature and patent filings reveals its emerging role in specialized chemical synthesis, particularly as a key intermediate in the development of therapeutic agents.

Applications in Specialized Chemical Synthesis and Research Contexts

The utility of 2-ethoxy-N-methoxy-N-methylacetamide is primarily documented in its application as a building block in multi-step organic synthesis. Its unique structural features allow for its use in the controlled formation of larger, more complex molecules.

As a substituted Weinreb amide, this compound serves as a versatile precursor in the elaboration of molecular frameworks.

The primary documented application of this compound is as a reagent in the synthesis of complex heterocyclic compounds. Specifically, a patent for PDE10 inhibitors describes its use in the preparation of 2-(4-(5-(acetoxymethyl)-1,3,4-thiadiazol-2-yl)phenyl)-2-ethoxy-N-methoxy-N-methylacetamide. In this synthetic route, this compound is a key starting material that undergoes further chemical transformations to build a more complex molecular architecture. The process involves the purification of the crude product by column chromatography to yield the desired complex acetamide (B32628) as a liquid.

The ultimate products derived from this compound are intended for therapeutic applications, specifically for the treatment of neurological and psychiatric disorders. The patent discloses that the final compounds, which are synthesized using the title compound as an intermediate, are inhibitors of phosphodiesterase 10 (PDE10) and are being investigated for conditions such as Parkinson's disease, Huntington's disease, and schizophrenia. This positions this compound as a precursor for the construction of bioactive scaffolds, where the core structure it provides is essential for the biological activity of the final molecule.

There is currently no publicly available scientific literature that details the role of this compound in reaction kinetics or its properties and applications as a solvent or solubilizing agent. The available documentation focuses solely on its role as a synthetic intermediate.

While this compound is used in the synthesis of compounds that are later tested in biochemical assays, there is no evidence to suggest that the title compound itself is used as a biochemical reagent for direct chemical manipulation in life science studies. The patent literature mentions a PDE10 biochemical assay, but this is to test the activity of the final synthesized inhibitors, not the intermediate this compound.

The application of this compound as an intermediate in the synthesis of PDE10 inhibitors highlights its potential for use in industrial chemical processes. The patent details a multi-step synthesis where this compound is a key component, suggesting its importance in a potential scale-up for the production of pharmaceutical agents. The detailed purification methods, such as column chromatography, indicate that this is a crucial step in a larger manufacturing process aimed at producing a high-purity final product.

Emerging Research Directions and Future Perspectives

Theoretical Prediction of Undiscovered Reactivities and Properties:Computational studies predicting the chemical behavior and properties of 2-ethoxy-N-methoxy-N-methylacetamide have not been found in the public domain.

Given the constraints and the commitment to scientific accuracy, it is not possible to generate the requested article. Further research would be required to synthesize and characterize this compound and to explore its chemical properties and potential applications before the emerging research directions outlined can be meaningfully discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.